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Cancer
Model

Key Molecular Targets &
Pathways

Observed Gene Expression/Protein
Changes

Functional
Outcome

| Colorectal Cancer (CRC) [1] [2] | Primary Target: FGR (kinase) Signaling Axis: FGR ↓ → PI3K-AKT

↓ → SP1 ↓ → DKK1 ↓ Immune Interaction: Enhanced CD8+ T cell function | ↓ Phospho-FGR (Y412) [1]

↓ DKK1 (mRNA & protein) [1] | ↑ CD8+ T cell tumor infiltration & activation [1] ↑ Efficacy of

immunotherapy [1] | | Ovarian Cancer (Murine Model) [3] | Primary Target: TIE2 (kinase) Pathways:

Angiopoietin-TIE2 signaling | Differential regulation of ANGPT-like genes [3] ↑ ANGPTL1 (in tumor cells)

[3] | Altered tumor microenvironment [3] ↑ Cytotoxic T cells in ascites [3] | | Osteosarcoma [4] | Primary

Target: HCK (kinase) Signaling Axis: HCK ↓ → AKT/mTORC1 ↓ → ↑ Autophagy | ↓ phospho-HCK, p-

AKT, p-S6K, p-4EBP1 [4] | Induced autophagy & apoptosis [4] Inhibited tumor growth & metastasis [4] | |

Triple-Negative Breast Cancer (TNBC) [5] | Reported Target: CDK16 (kinase) Cellular Process: Cell

cycle arrest | Not Specified (Mechanism described as complex & multi-faceted) [5] | Cell cycle arrest in

G0/G1 phase [5] |

Detailed Experimental Insights

The following sections provide deeper context and methodological details from the key studies.
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Colorectal Cancer: Targeting the FGR-AKT-SP1-DKK1 Axis

Recent 2025 research establishes a clear mechanism for Rebastinib (DCC-2036) in enhancing anti-tumor

immunity in colorectal cancer [1] [2].

Experimental Workflow: Researchers used a multi-omics approach (transcriptomics, proteomics,

secretomics) on CRC cells (LoVo) treated with DCC-2036. A biotin-labeled DCC-2036 pull-down
assay identified FGR as a key interacting protein. Functional validation involved siRNA knockdown,

co-culture assays with CD8+ T cells, and in vivo studies in immunocompetent mice [1].
Key Findings: Rebastinib directly binds and inhibits FGR, leading to reduced phosphorylation of

AKT and its downstream target SP1. This suppression decreases transcription and secretion of
DKK1. Lower DKK1 levels in the tumor microenvironment enhance the infiltration and cytotoxic

activity of CD8+ T cells, making tumors more susceptible to immunotherapy [1]. The following
diagram illustrates this signaling pathway and the experimental workflow used to delineate it.
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Rebastinib Mechanism in Colorectal Cancer Key Experimental Steps
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Osteosarcoma: Inducing Autophagy via HCK/AKT/mTORC1

Another 2025 study identified HCK as a critical target of Rebastinib in osteosarcoma [4].
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Experimental Workflow: The anti-tumor effects (proliferation, apoptosis, migration, invasion) were

assessed in vitro using CCK-8, flow cytometry, and Transwell assays. Key targets were identified
through network pharmacology and validated in vitro. RNA sequencing suggested autophagy

induction, confirmed via Western blot after treatment with autophagy inhibitor 3-MA and mTOR
agonist MHY1485. In vivo efficacy was confirmed in a mouse xenograft model [4].

Key Findings: Rebastinib inhibits HCK phosphorylation, leading to the downregulation of the
AKT/mTORC1 signaling pathway (evidenced by reduced p-AKT, p-S6K, and p-4EBP1). This inhibition

promotes autophagy and exerts anti-tumor effects in osteosarcoma [4].

Interpretation and Research Implications

The current research indicates that Rebastinib's effects are highly context-dependent, varying significantly

across different cancer types.

Multi-Target Inhibitor: Rebastinib is not a single-target drug. It demonstrates a polypharmacology
profile, potently inhibiting different tyrosine kinases (like TIE2, FGR, and HCK) in different biological

contexts [3] [1] [4].
Two-Pronged Anti-Cancer Action: The drug acts directly on tumor cells by inhibiting pro-survival

pathways (e.g., AKT/mTOR in osteosarcoma). It also modulates the tumor immune
microenvironment, either by boosting cytotoxic T-cell function (as in CRC) or by altering macrophage

and T-cell populations (as in ovarian cancer) [3] [1].
Research Considerations: When evaluating Rebastinib, the cancer type and the specific cellular

context (tumor cells vs. immune cells) are paramount. The most defined gene expression signature to
date is the downregulation of the FGR-AKT-SP1-DKK1 axis in colorectal cancer, which serves as a

potential biomarker for predicting response to therapy, especially in combination with immunotherapy
[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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